N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide
Overview
Description
N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with bromine, methoxy, and methyl groups
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-bromo-4-methoxy-5-methylphenyl)acetamide . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide typically involves the acylation of 2-bromo-4-methoxy-5-methylaniline with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Material: 2-Bromo-4-methoxy-5-methylaniline
Reagent: Acetic anhydride
Catalyst: Acid (e.g., sulfuric acid)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of N-(2-substituted-4-methoxy-5-methylphenyl)acetamide derivatives.
Oxidation: Formation of 2-bromo-4-methoxy-5-methylbenzoic acid.
Reduction: Formation of 2-bromo-4-methoxy-5-methylaniline.
Scientific Research Applications
N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
- N-(4-Bromo-2-methylphenyl)acetamide
- N-(2-Bromo-4-methylphenyl)acetamide
- N-(2-Bromo-4-methoxyphenyl)acetamide
Comparison: N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug development and materials science.
Properties
IUPAC Name |
N-(2-bromo-4-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-9(12-7(2)13)8(11)5-10(6)14-3/h4-5H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWYBWOWHIAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253046 | |
Record name | N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645419-16-5 | |
Record name | N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645419-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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